molecular formula C23H25N3O2S2 B2950021 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide CAS No. 864859-58-5

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide

Cat. No.: B2950021
CAS No.: 864859-58-5
M. Wt: 439.59
InChI Key: RXZHEHGHPPLSKT-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a cyclohexanecarboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylbenzothiazole.

    Construction of the Thienopyridine Core: The benzothiazole derivative is then reacted with a suitable thienopyridine precursor under specific conditions to form the thienopyridine core.

    Cyclohexanecarboxamide Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S2/c1-14(27)26-12-11-16-19(13-26)30-23(25-21(28)15-7-3-2-4-8-15)20(16)22-24-17-9-5-6-10-18(17)29-22/h5-6,9-10,15H,2-4,7-8,11-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZHEHGHPPLSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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